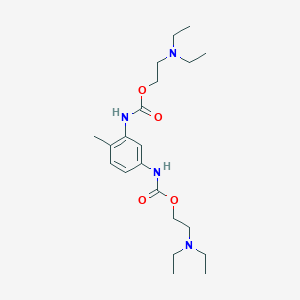
BISMUTH-beta-NAPHTHOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth-beta-naphthol is a compound that combines bismuth, a heavy metal, with beta-naphthol, an organic compound derived from naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth-beta-naphthol can be synthesized through various chemical reactions involving bismuth salts and beta-naphthol. One common method involves the reaction of bismuth nitrate with beta-naphthol in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using bismuth salts and beta-naphthol. The process may include steps such as purification and crystallization to obtain the compound in a pure form. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth-beta-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide derivatives, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Bismuth-beta-naphthol has been investigated for its potential use in treating gastrointestinal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Mécanisme D'action
The mechanism of action of bismuth-beta-naphthol involves its interaction with biological molecules and cellular pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of inflammatory mediators and reduces oxidative stress.
Comparaison Avec Des Composés Similaires
Bismuth-beta-naphthol can be compared with other bismuth-containing compounds and beta-naphthol derivatives:
Bismuth Subsalicylate: Used as an antidiarrheal and anti-inflammatory agent, bismuth subsalicylate has similar gastrointestinal applications but differs in its chemical structure and specific uses.
Beta-Naphthol: As a precursor to this compound, beta-naphthol itself is used in the synthesis of various organic compounds and has applications in the dye and pigment industry.
Bismuth Oxychloride: This compound is used in cosmetics and pigments, highlighting the versatility of bismuth compounds in different industries.
Propriétés
Formule moléculaire |
C30H21BiO3 |
|---|---|
Poids moléculaire |
638.5 g/mol |
Nom IUPAC |
trinaphthalen-2-yloxybismuthane |
InChI |
InChI=1S/3C10H8O.Bi/c3*11-10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7,11H;/q;;;+3/p-3 |
Clé InChI |
GQMVAUFIUVHMBB-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)O[Bi](OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


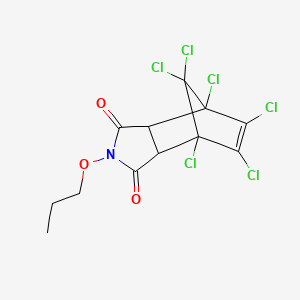
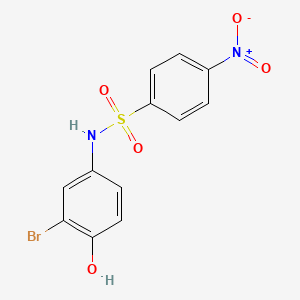
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)

![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
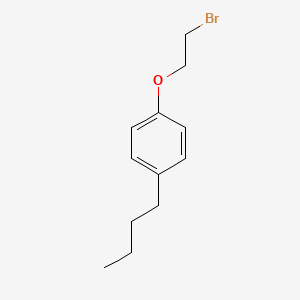
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)


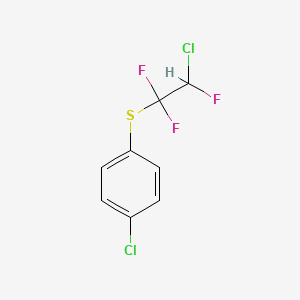
![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)
